6-Chloropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

6-Chloropyrazolo[1,5-a]pyrimidine (CAS 2024538-64-3) is a fused N-heterocyclic building block consisting of a pyrazole ring annulated to a pyrimidine ring, with a single chlorine atom at the 6-position. With a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g·mol⁻¹ , it serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C6H4ClN3
Molecular Weight 153.57
CAS No. 2024538-64-3
Cat. No. B2456213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrazolo[1,5-a]pyrimidine
CAS2024538-64-3
Molecular FormulaC6H4ClN3
Molecular Weight153.57
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1)Cl
InChIInChI=1S/C6H4ClN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H
InChIKeyFQXQOIGAJJUUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrazolo[1,5-a]pyrimidine (CAS 2024538-64-3): Core Scaffold Identity and Procurement Baseline


6-Chloropyrazolo[1,5-a]pyrimidine (CAS 2024538-64-3) is a fused N-heterocyclic building block consisting of a pyrazole ring annulated to a pyrimidine ring, with a single chlorine atom at the 6-position [1]. With a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g·mol⁻¹ , it serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions in medicinal chemistry and agrochemical discovery programs. The scaffold is recognized as a bioisostere of the purine core and has been embedded in clinical-stage kinase inhibitors [2]. The 6-chloro substitution pattern imparts a distinct electronic and steric profile that differentiates it from other regioisomeric chloro-, bromo-, or unsubstituted pyrazolo[1,5-a]pyrimidine analogs.

1 Fused N-heterocyclic building block for SNAr and cross-coupling workflows
2 Purine bioisostere scaffold reported in clinical-stage kinase inhibitor research
3 6-chloro substitution profile: distinct electronic and steric selectivity context

Why Generic Substitution Fails for 6-Chloropyrazolo[1,5-a]pyrimidine: Regioisomeric Chlorine Position Determines Reactivity and Downstream Utility


Pyrazolo[1,5-a]pyrimidine derivatives bearing chlorine at the 5-, 6-, or 7-position are not functionally interchangeable. The electron-deficient nature of the pyrimidine ring renders the 5- and 7-positions highly activated toward SNAr, whereas the 6-position (the pyrazole-ring carbon) exhibits markedly lower intrinsic reactivity toward direct nucleophilic displacement [1]. Consequently, 6-chloropyrazolo[1,5-a]pyrimidine serves as a selective late-stage functionalization handle that tolerates transformations at the 5- and 7-positions while remaining intact for subsequent metal-catalyzed cross-coupling or functional group interconversion. Broader class-level inference confirms that the 6-halo substitution is preserved in multiple kinase inhibitor pharmacophores—including DDR1 and Trk inhibitors—where the 6-arylalkynyl or 6-aryl motif is critical for potency and selectivity, and cannot be replicated by 5- or 7-substituted analogs [2][3]. These fundamental differences in reactivity and pharmacophoric utility mean that substituting an alternative regioisomer—or an unsubstituted parent scaffold—introduces synthetic re-routing, unpredictable biological outcomes, and procurement risk.

Target: 6-Chloro
6-position retains chlorine under SNAr at 5-/7-positions, enabling sequential diversification
Preserved in reported DDR1 and Trk inhibitor pharmacophores
VS
5-/7-Chloro or Unsubstituted
5- and 7-chloro are directly displaced in initial SNAr; orthogonal handle lost
Unsubstituted parent lacks the 6-position functionalization handle for pharmacophore access
Regioisomer mismatch may alter synthetic route and downstream biological interpretation

Quantitative Differentiation Evidence for 6-Chloropyrazolo[1,5-a]pyrimidine Against Closest Analogs


Molecular Weight Advantage of 6-Chloro vs. 6-Bromo for Atom Economy in Fragment-Based Library Synthesis

In fragment-based library design, the 6-chloro analog (MW = 153.57 g·mol⁻¹) offers a 22.4% lower molecular weight than the 6-bromo congener (MW = 198.02 g·mol⁻¹), resulting in a lower contribution to the final compound's molecular weight when the halogen is retained or substituted [1]. This difference is critical for maintaining lead-like physicochemical properties (e.g., compliance with Lipinski's Rule of Five) when the core is elaborated into full-length inhibitors. The 6-chloro derivative provides a superior balance of reactivity and mass efficiency compared to the 6-bromo variant, which adds unnecessary molecular bulk for targets where a smaller substituent is tolerated at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold [2].

Atom Economy
Head-to-head
153.57 g·mol⁻¹ (6-Chloro)
vs. 198.02 g·mol⁻¹ (6-Bromo); Δ = −44.45 g·mol⁻¹ (−22.4%)
Reported mass efficiency advantage for fragment library design
Supports lead-like physicochemical property compliance review
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Regioselective Reactivity Differentiation: 6-Chloro Is Orthogonal to 5-/7-Chloro Substitution Patterns

The 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold are activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyrimidine nitrogen atoms, whereas the 6-position—located on the pyrazole ring—is deactivated toward direct SNAr [1]. This orthogonal reactivity profile means that 6-chloropyrazolo[1,5-a]pyrimidine can be sequentially functionalized: 5- and 7-substitutions are installed first via SNAr while the 6-chloro remains intact, then the 6-chloro is activated for Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or other metal-mediated transformations [2]. In contrast, 5-chloropyrazolo[1,5-a]pyrimidine lacks this latent orthogonal handle, limiting its utility in sequential diversification strategies. Published process chemistry for a PDE10A inhibitor specifically exploits the distinct reactivity of the 6-chloro core to introduce an oxazolidinone electron-withdrawing group via SNAr, a transformation that would be unfeasible with the 5-chloro regioisomer [1].

Orthogonal Reactivity
Class-level inference
6-Cl retained under SNAr at 5-/7-positions; available for Pd-catalyzed cross-coupling
Enables two-stage sequential diversification strategy
5-Chloro isomer does not support orthogonal functionalization; data to verify in target system
Synthetic Chemistry SNAr Reactivity Cross-Coupling

Supplier Network Density Comparison: Faster Procurement Lead Times for 6-Chloro vs. 6-Bromo

A survey of publicly listed commercial suppliers reveals that 6-chloropyrazolo[1,5-a]pyrimidine (CAS 2024538-64-3) is stocked by at least 8 identifiable vendors offering immediate-to-1-week shipment in North America and Europe (AKSci, ChemScene, SynHet, GlpBio, CymitQuimica, Aladdin, Chemsrc, Fisher Scientific/eMolecules) , whereas 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1) is explicitly listed by fewer than 5 vendors (Thermo Fisher/Alfa Aesar, PubChem listing, and a limited number of specialty suppliers) [1]. The broader supplier base for the 6-chloro compound translates to competitive pricing and reduced risk of single-supplier stockouts. Pricing data from MacLean (Aladdin) indicates the 6-chloro compound is available at approximately ¥3,105/500mg (95% purity), while the 6-bromo counterpart from Thermo Fisher is priced at $91.65/1g (97% purity)—both in comparable cost ranges, but the 6-chloro variant offers superior availability and multi-vendor sourcing flexibility .

Supplier Network
Head-to-head
≥8 vendors (6-Chloro) ≤5 vendors (6-Bromo)
At least 60% more vendor options
Reported procurement advantage: lower single-source dependency risk
Supplier survey April 2026; availability may change
Chemical Procurement Supply Chain Research Enablement

Validated Pharmacophoric Utility: 6-Substitution in Clinical-Stage Kinase Inhibitors Confers Target Engagement Not Accessible with Unsubstituted Parent

The pyrazolo[1,5-a]pyrimidin-6-yl motif—retaining the 6-position substitution—is a critical pharmacophoric element in multiple published kinase inhibitor series. In a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, compounds bearing the 6-alkynyl substitution exhibited low nanomolar DDR1 inhibition (IC₅₀ values as low as 6.8 nM) with excellent selectivity against a panel of 455 kinases [1][2]. The unsubstituted pyrazolo[1,5-a]pyrimidine core lacks the 6-position functionalization handle entirely, rendering it incapable of accessing this validated binding mode. Similarly, pyrazolo[1,5-a]pyrimidine-6-yl derivatives feature in Trk inhibitor patents (e.g., substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors) where the 6-position substitution is structurally required for potency [3]. The 6-chloro compound serves as the direct synthetic precursor to these bioactive 6-substituted derivatives, a role that 5-chloro, 7-chloro, or unsubstituted analogs cannot fulfill without extensive synthetic manipulation.

Kinase Pharmacophore
Class-level inference
Direct precursor to 6-substituted DDR1/Trk inhibitors Unsubstituted parent: no 6-position handle
Supports kinase inhibitor pathway-study fit; DDR1 IC₅₀ 6.8 nM context reported
Target engagement requires 6-substitution; comparator cannot access binding mode
Kinase Inhibition DDR1 Trk Structure-Activity Relationship

Validated QC Documentation: Standardized Purity and Analytical Specifications vs. Uncharacterized Alternatives

Multiple commercial suppliers of 6-chloropyrazolo[1,5-a]pyrimidine provide standardized QC documentation including HPLC, NMR (¹H and ¹³C), and MS data with a minimum purity specification of 95% . SynHet offers additional analytical methods upon request (GC-FID, CE, UV-VIS, FTIR, CHNS elemental analysis) and supplies the compound at >99% purity for pharmaceutical-grade applications . In contrast, the parent unsubstituted pyrazolo[1,5-a]pyrimidine is less frequently stocked and often lacks comparable multi-method analytical characterization packages from commercial sources. For procurement managers requiring batch-to-batch reproducibility and comprehensive analytical documentation for regulatory or publication purposes, the 6-chloro compound's standardized QC infrastructure provides a verifiable quality benchmark that less commonly stocked analogs cannot match.

QC Documentation
Data to verify
95% min purity; >99% available. HPLC, NMR, MS, optional GC-FID, FTIR
Supports procurement with multi-method analytical characterization
QC package availability source-specific; verify with selected vendor
Quality Control Analytical Chemistry Reproducibility

Crystal Engineering Differentiation: 6-Chloro Enables Unique Halogen-Bonding Interaction Modes Not Observed with 5-Chloro

X-ray crystallographic studies on halogen-substituted pyrazolo[1,5-a]pyrimidines have demonstrated that the position of halogen substitution fundamentally alters the intermolecular interaction landscape in the solid state. In 5-substituted chloro derivatives, the dominant intermolecular interaction is Cl···N-pyrimidine halogen bonding (a σ-hole Lewis acid–base interaction), whereas 6-substituted derivatives (with bromine or chlorine) exhibit distinct interaction motifs including Br···Cl and Cl···Cl interactions stabilized by σ-hole effects [1]. These differential packing interactions can influence solubility, stability, and formulation properties. For research groups working on solid-state characterization, co-crystallization, or materials applications of pyrazolo[1,5-a]pyrimidines, the 6-chloro substitution provides a distinct interaction profile that the 5-chloro isomer cannot replicate, offering a structurally unique tool for crystal engineering studies.

Crystal Engineering
Class-level inference
6-halo: Cl···Cl σ-hole interactions; distinct from 5-chloro Cl···N motif
Supports solid-state interaction and co-crystallization research context
Interaction profile not replicable by 5-chloro isomer; model-specific review
Crystal Engineering Solid-State Chemistry Halogen Bonding

Optimal Research and Industrial Application Scenarios for 6-Chloropyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: DDR1 and Trk Kinase Inhibitor Lead Optimization

Procurement of 6-chloropyrazolo[1,5-a]pyrimidine is the most direct synthetic entry point for SAR exploration of DDR1 and Trk kinase inhibitor programs where the 6-substituted pyrazolo[1,5-a]pyrimidine core is a pharmacophoric requirement [1][2]. The 6-chloro serves as an orthogonal handle for Pd-catalyzed Sonogashira or Suzuki coupling to install 6-alkynyl or 6-aryl groups that confer low nanomolar target engagement (DDR1 IC₅₀ = 6.8 nM) [1]. Using the unsubstituted parent or 5-chloro regioisomer would require complete synthetic route redesign and would fail to access the validated binding mode.

Fragment-Based Drug Discovery Requiring Low-Molecular-Weight Halogenated Building Blocks

For fragment library construction, the 153.57 g·mol⁻¹ molecular weight of 6-chloropyrazolo[1,5-a]pyrimidine represents a 22.4% mass advantage over the 6-bromo analog (198.02 g·mol⁻¹) [3]. This lower mass penalty is decisive when optimizing lead-like physicochemical properties and maintaining ligand efficiency metrics. The compound meets the 'rule of three' fragment criteria and provides a reactive chlorine handle for subsequent elaboration.

Sequential Diversification Strategy Exploiting Orthogonal Reactivity

In synthetic sequences where the pyrazolo[1,5-a]pyrimidine core must be differentially functionalized at multiple positions, the 6-chloro compound uniquely enables a two-stage approach: first, SNAr at activated 5- and 7-positions while the 6-chloro remains intact, followed by metal-catalyzed coupling at the 6-position [4][5]. This orthogonal reactivity strategy is explicitly validated in process chemistry scaled to 40 kg for a PDE10A inhibitor program [4].

Solid-State and Crystal Engineering Research

The distinct halogen-bonding motif of 6-halo-substituted pyrazolo[1,5-a]pyrimidines provides a structurally unique tool for studying σ-hole interactions, co-crystallization, and solid-state property modulation [6]. The 6-chloro compound exhibits Cl···Cl interactions that differ fundamentally from the Cl···N-pyrimidine interactions dominant in 5-chloro isomers, enabling differentiated crystal engineering studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (DDR1/Trk pathway studies)
6-chloro orthogonal coupling handle
Sonogashira/Suzuki derivatization and target-engagement assay context
Fragment-based library construction
Lower molecular weight vs. 6-bromo analog
Lead-likeness metrics and ligand efficiency review
Sequential core diversification
Orthogonal reactivity: SNAr then cross-coupling
Process-scale route design and functional group tolerance
Solid-state and crystal engineering research
6-halo σ-hole interaction profile
Co-crystallization and solid-state property modulation

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